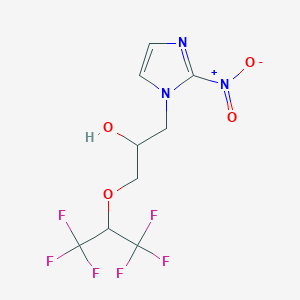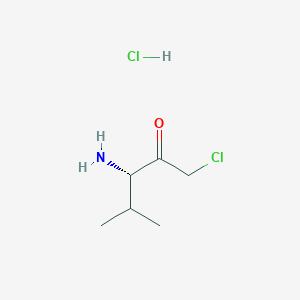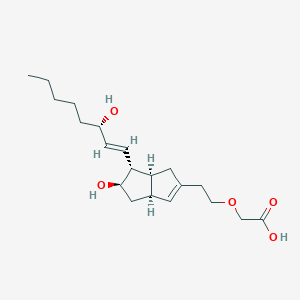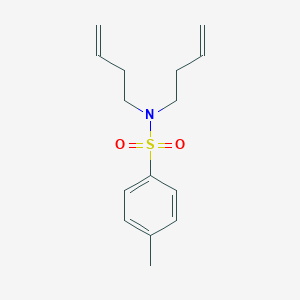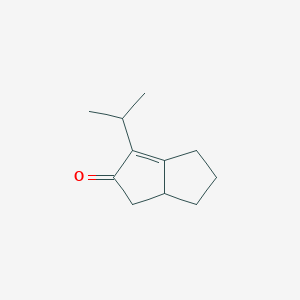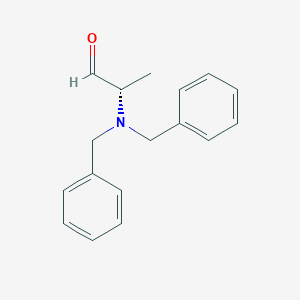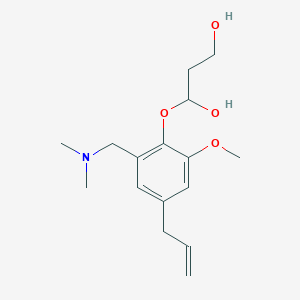
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol, also known as ADMMDP, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and proliferation. 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and cell division. Additionally, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and regulation.
生化和生理效应
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol can inhibit cell growth and induce cell death in cancer cells. Additionally, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is its potential as a therapeutic agent for various diseases. Additionally, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to have low toxicity in vitro and in vivo studies. However, there are also limitations to using 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol in lab experiments. 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is not water-soluble, which can make it difficult to administer in certain experimental settings. Additionally, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has not been extensively studied in vivo, so its safety and efficacy in humans are not yet fully understood.
未来方向
There are many potential future directions for research on 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol. One area of research is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, future research could focus on developing new synthesis methods for 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol that are more efficient and cost-effective. Finally, future research could focus on developing new formulations of 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol that are more water-soluble and easier to administer in experimental settings.
Conclusion:
In conclusion, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol is a chemical compound that has shown promise in various scientific research applications. Its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders, makes it an important area of research. While there are limitations to using 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol in lab experiments, its low toxicity and potential efficacy make it a valuable compound for further study. Future research on 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol could lead to new treatments for a variety of diseases and disorders.
合成方法
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol can be synthesized using a multi-step process involving the reaction of 4-allyl-2-bromoanisole with formaldehyde and dimethylamine. The resulting intermediate is then reacted with 1,3-dibromopropane to form 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol. This synthesis method has been optimized to produce high yields of pure 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol.
科学研究应用
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of medicinal chemistry. 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, 3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol has been studied as a potential treatment for Alzheimer's disease and other neurodegenerative disorders.
属性
CAS 编号 |
102612-75-9 |
|---|---|
产品名称 |
3-(4-Allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy)-1,3-propanediol |
分子式 |
C16H25NO4 |
分子量 |
295.37 g/mol |
IUPAC 名称 |
1-[2-[(dimethylamino)methyl]-6-methoxy-4-prop-2-enylphenoxy]propane-1,3-diol |
InChI |
InChI=1S/C16H25NO4/c1-5-6-12-9-13(11-17(2)3)16(14(10-12)20-4)21-15(19)7-8-18/h5,9-10,15,18-19H,1,6-8,11H2,2-4H3 |
InChI 键 |
BJWVCKOHOCBKTF-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C(C(=CC(=C1)CC=C)OC)OC(CCO)O |
规范 SMILES |
CN(C)CC1=C(C(=CC(=C1)CC=C)OC)OC(CCO)O |
同义词 |
1,3-Propanediol, 3-(4-allyl-2-((dimethylamino)methyl)-6-methoxyphenoxy )- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-amino-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one hydrochloride](/img/structure/B11222.png)
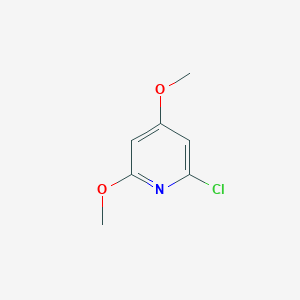
![(8'R,9'S,13'S,14'S)-13'-Ethyl-3'-methoxyspiro[1,3-dioxolane-2,17'-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene]](/img/structure/B11228.png)
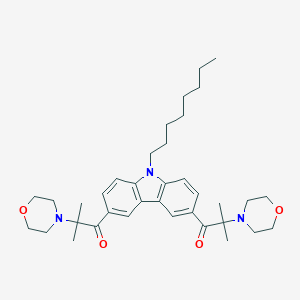
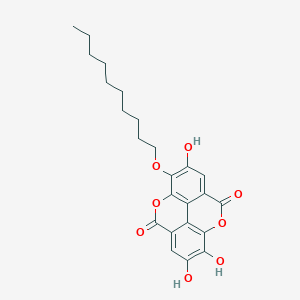
![4,5-Diethyl[1,1'-biphenyl]-3-ol](/img/structure/B11231.png)
